4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline

AXL kinase Gallium resistance Non-small cell lung cancer

4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline (CAS 607737-94-0) is a pyrazoloquinoline heterocycle with the molecular formula C20H16N4 and a molecular weight of 312.4 g/mol. The compound is cataloged in major chemical databases including PubChem (CID and ChEMBL (CHEMBL338196).

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
CAS No. 607737-94-0
Cat. No. B12596911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline
CAS607737-94-0
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)C3=CC=CC=N3)C4=CC=NC5=CC=CC=C45
InChIInChI=1S/C20H16N4/c1-2-6-16-14(5-1)15(10-12-22-16)18-19(13-8-9-13)23-24-20(18)17-7-3-4-11-21-17/h1-7,10-13H,8-9H2,(H,23,24)
InChIKeyKUWVOCJVMUNDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline (CAS 607737-94-0) Procurement Guide: Baseline Identity and Core Properties


4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline (CAS 607737-94-0) is a pyrazoloquinoline heterocycle with the molecular formula C20H16N4 and a molecular weight of 312.4 g/mol [1]. The compound is cataloged in major chemical databases including PubChem (CID 10380809) and ChEMBL (CHEMBL338196) [1][2]. Preliminary research has linked this scaffold to potential anti-proliferative activity in gallium-resistant lung cancer models, with one study identifying a related compound (5476423) as having an 80-fold increased potency compared to gallium acetylacetonate in resistant A549 cells [3]. However, the precise target engagement and selectivity profile remain poorly characterized in the peer-reviewed literature, and no comprehensive head-to-head comparator studies are publicly available.

Procurement Risk Analysis for 4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline: Why Simple In-Class Substitution Is Not Supported by Evidence


The pyrazoloquinoline chemical space is characterized by highly divergent biological activities driven by subtle variations in substitution patterns. For instance, closely related analogs such as pyrazolo[4,3-h]quinazolines are known to modulate PIM kinases, while pyridinylpyrazoloquinoline derivatives have been patented as selective PDE9 inhibitors [1][2]. The specific 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl substitution pattern on the quinoline core in the target compound is structurally unique among known bioactive congeners. Preliminary evidence suggests activity in an AXL kinase-related pathway, a target distinct from PDE9 or PIM kinases [3]. Therefore, generic substitution of this compound with other pyrazoloquinolines or quinoline derivatives is not scientifically justified without explicit comparative bioactivity data for the intended application. Procurement decisions must be guided by the specific substitution pattern, as even minor modifications can lead to complete loss of desired activity or gain of off-target effects.

Quantitative Differentiation Evidence for 4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline: Comparator-Based Performance Data


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549) Cells: 80-Fold Superiority Over Gallium Acetylacetonate

A structurally related pyrazoloquinoline compound (ID 5476423, sharing the core pyrazoloquinoline scaffold with the target compound but potentially differing in exact substitution) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) in gallium-resistant A549 human lung adenocarcinoma cells [1]. This was the most potent compound among eight series screened via a virtual AXL kinase homology model. While the exact IC50 values for the target CAS 607737-94-0 are not reported, a comment on the primary literature notes a reported IC50 of 28 µM for a related compound in an unspecified assay [2]. This potency level suggests the scaffold is active but not highly potent, and that the specific substitution pattern is critical for achieving the 80-fold gain. The direct comparator data for the target compound versus GaAcAc is not available, and this evidence is derived from a closely related congener.

AXL kinase Gallium resistance Non-small cell lung cancer

Acetylcholinesterase (AChE) Inhibition: In Vitro Micromolar Activity Demonstrating Non-Competitive Mechanism

Compound 5476423, a dimeric 8-hydroxyquinoline structure that shares the pyrazoloquinoline core with the target compound, inhibited acetylcholinesterase (AChE) within the early micromolar range in vitro [1]. Michaelis-Menten kinetics analysis revealed the compound decreased the maximum velocity (Vmax) of AChE-catalyzed hydrolysis without affecting the Michaelis constant (Km), indicative of a non-competitive inhibition mechanism [1]. This contrasts with classical AChE inhibitors like donepezil, which are typically mixed-type or non-competitive but often show nanomolar affinity. The specific activity of the exact target compound (CAS 607737-94-0) in this assay has not been reported, and this evidence is based on a structural analog.

Acetylcholinesterase Alzheimer's disease Non-competitive inhibition

Structural Differentiation from Patented PDE9 and PIM Kinase Inhibitor Scaffolds: Absence of Cross-Reactivity Evidence

Patents covering pyrazoloquinoline derivatives reveal two distinct biological profiles: 1) pyridinylpyrazoloquinoline compounds with selective PDE9 inhibitory activity for cognitive disorders (e.g., US 20160289225) [1], and 2) pyrazolo[4,3-h]quinazoline derivatives as PIM kinase inhibitors for cancer (e.g., AU-B-2004240772) [2]. The target compound's specific 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl substitution pattern differs from the substitution motifs claimed in these patents. For the PDE9 inhibitors, the key substitution involves a 3-methyltetrahydro-2H-pyran-4-yl or 4-methoxycyclohexyl group at the R2 position, which is absent in the target compound [1]. For PIM kinase inhibitors, the core scaffold is a pyrazolo-quinazoline rather than a pyrazolo-quinoline [2]. No direct cross-reactivity screening data between these scaffolds and the target compound are available.

PDE9 PIM kinase Selectivity

Recommended Procurement and Application Scenarios for 4-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline Based on Evidence Strength


Probing AXL Kinase-Mediated Gallium Resistance in Non-Small Cell Lung Cancer Models

The strongest available evidence links the pyrazoloquinoline scaffold to AXL kinase pathway inhibition in gallium-resistant A549 cells. Researchers investigating mechanisms of gallium resistance or developing combination therapies for lung cancer can use this compound as a scaffold for structure-activity relationship (SAR) studies, provided they independently verify the activity of the exact CAS 607737-94-0 compound in their assays. The 80-fold potency increase reported for a close analog over GaAcAc represents a significant effect size worth confirming [1].

Exploratory Medicinal Chemistry for Pyrazoloquinoline-Based Kinase Inhibitor Design

Given the structural divergence from patented PDE9 and PIM kinase inhibitor scaffolds, this compound offers a distinct starting point for designing selective kinase inhibitors targeting under-explored kinases such as AXL. The cyclopropyl and pyridin-2-yl substituents provide vectors for further derivatization that are not commonly explored in the patent literature. Procurement is justified for medicinal chemistry campaigns where scaffold novelty is prioritized over established potency [2][3].

In Silico Screening Library Expansion for Multi-Target Neurodegenerative Disease Programs

The preliminary evidence of non-competitive AChE inhibition by a structural analog, combined with the potential for AXL kinase modulation, positions this compound as a candidate for computational multi-target drug discovery programs in Alzheimer's disease. The micromolar AChE activity is insufficient for single-target development but may contribute to polypharmacology strategies when combined with other activities. Virtual screening programs can use this compound to identify novel scaffolds with dual AChE/kinase profiles [4].

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